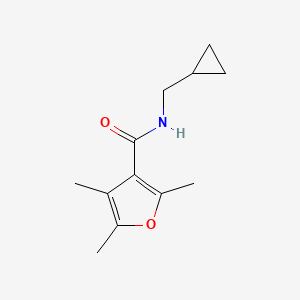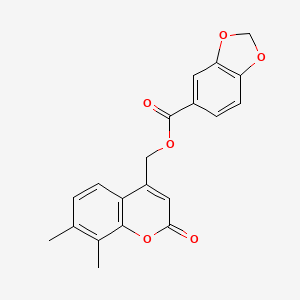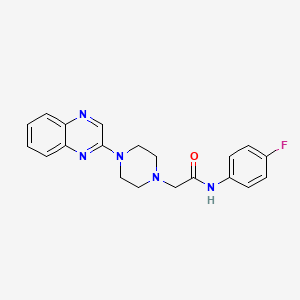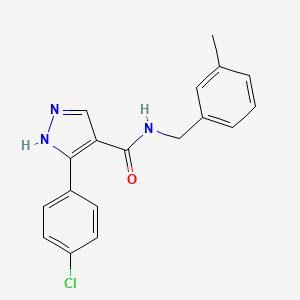![molecular formula C14H15NO2 B7540627 2-methyl-N-[(3-methylphenyl)methyl]furan-3-carboxamide](/img/structure/B7540627.png)
2-methyl-N-[(3-methylphenyl)methyl]furan-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-methyl-N-[(3-methylphenyl)methyl]furan-3-carboxamide, also known as MFC, is a synthetic compound that has gained attention in the scientific community due to its potential applications in various fields. MFC is a furan derivative that has been synthesized using a variety of methods.
Mechanism of Action
The mechanism of action of 2-methyl-N-[(3-methylphenyl)methyl]furan-3-carboxamide is not fully understood, but it is believed to act as an inhibitor of the cyclooxygenase (COX) enzyme, which is involved in the production of inflammatory mediators. This compound has been shown to selectively inhibit COX-2, which is responsible for the production of prostaglandins involved in inflammation and pain.
Biochemical and Physiological Effects:
This compound has been shown to have anti-inflammatory and analgesic effects in animal models. It has also been shown to have antipyretic and antiplatelet effects. This compound has been shown to be well-tolerated in animal studies, with no significant adverse effects reported.
Advantages and Limitations for Lab Experiments
One advantage of 2-methyl-N-[(3-methylphenyl)methyl]furan-3-carboxamide is its ease of synthesis, which makes it readily available for use in lab experiments. Another advantage is its selectivity for COX-2 inhibition, which makes it a potential candidate for the treatment of pain and inflammation. One limitation of this compound is its limited solubility in water, which can make it difficult to use in certain experiments.
Future Directions
Future research on 2-methyl-N-[(3-methylphenyl)methyl]furan-3-carboxamide could focus on its potential applications in the treatment of pain and inflammation. Studies could also investigate the use of this compound as a building block for the synthesis of more complex molecules. Further research could explore the mechanism of action of this compound and its potential interactions with other drugs. Additionally, studies could investigate the potential use of this compound in materials science and other fields.
Synthesis Methods
2-methyl-N-[(3-methylphenyl)methyl]furan-3-carboxamide can be synthesized using a variety of methods, including the reaction of 3-methylbenzylamine with furan-3-carboxylic acid, followed by the addition of methyl iodide. Another method involves the reaction of 3-methylbenzylamine with furan-3-carboxylic acid, followed by the addition of methyl chloroformate. Both methods result in the formation of this compound as a white crystalline powder.
Scientific Research Applications
2-methyl-N-[(3-methylphenyl)methyl]furan-3-carboxamide has been studied for its potential applications in various fields, including medicinal chemistry, organic synthesis, and materials science. In medicinal chemistry, this compound has been shown to have anti-inflammatory and analgesic properties, making it a potential candidate for the treatment of pain and inflammation. In organic synthesis, this compound has been used as a building block for the synthesis of more complex molecules. In materials science, this compound has been used as a precursor for the synthesis of conductive polymers.
properties
IUPAC Name |
2-methyl-N-[(3-methylphenyl)methyl]furan-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO2/c1-10-4-3-5-12(8-10)9-15-14(16)13-6-7-17-11(13)2/h3-8H,9H2,1-2H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SDRAUPAIEQTVHY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CNC(=O)C2=C(OC=C2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-[[benzoyl(cyclopropyl)amino]methyl]-N-cyclopropylbenzamide](/img/structure/B7540557.png)
![2-[(1,8-Diamino-5-cyano-6-piperidin-1-yl-2,7-naphthyridin-3-yl)sulfanyl]acetic acid](/img/structure/B7540569.png)




![[2-Oxo-2-(3-oxopiperazin-1-yl)ethyl] 2-[3-(trifluoromethyl)anilino]pyridine-3-carboxylate](/img/structure/B7540617.png)
![3-methyl-N-[(3-methylphenyl)methyl]-1,2-oxazole-5-carboxamide](/img/structure/B7540631.png)

![N-[(3-methylphenyl)methyl]-2-oxo-3,4-dihydro-1H-quinoline-6-carboxamide](/img/structure/B7540644.png)
![1-(2-methylpropanoyl)-N-[5-(trifluoromethyl)-1H-1,2,4-triazol-3-yl]piperidine-4-carboxamide](/img/structure/B7540647.png)
![N-(cyclobutylmethyl)-3-[(2,5-dioxoimidazolidin-1-yl)methyl]benzamide](/img/structure/B7540658.png)